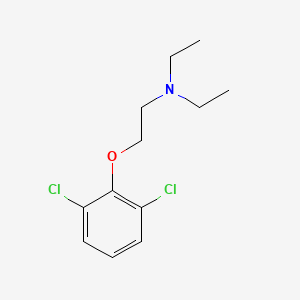![molecular formula C16H16N2O2 B5684627 N-[4-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5684627.png)
N-[4-(acetylamino)phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-3-methylbenzamide, commonly known as N-(4-Acetylphenyl)-3-methylbenzamide or N-Acetyl-3-methylbenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and pharmacological applications.
Mecanismo De Acción
N-Acetyl-3-methylbenzamide exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-Acetyl-3-methylbenzamide reduces the production of prostaglandins and thereby exerts its anti-inflammatory and analgesic effects. In cancer cells, N-Acetyl-3-methylbenzamide induces apoptosis by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-Acetyl-3-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects in scientific research. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the migration and invasion of cancer cells, and induce cell cycle arrest and apoptosis in cancer cells. N-Acetyl-3-methylbenzamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-3-methylbenzamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential pharmacological activity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and administration of N-Acetyl-3-methylbenzamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-Acetyl-3-methylbenzamide. One area of interest is the development of novel analogs that exhibit improved pharmacological activity and reduced toxicity. Another area of interest is the investigation of the potential synergistic effects of N-Acetyl-3-methylbenzamide with other pharmacological agents. Additionally, further research is needed to elucidate the precise mechanism of action of N-Acetyl-3-methylbenzamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-Acetyl-3-methylbenzamide can be synthesized using various methods, including the reaction of N-(4-Aminophenyl)-3-methylbenzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The potential biological activity of N-Acetyl-3-methylbenzamide has been extensively studied in scientific research. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. N-Acetyl-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also exhibits antitumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-13(10-11)16(20)18-15-8-6-14(7-9-15)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRYCYVXDOGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)

![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)
![2-(4-chlorophenoxy)-N-[5-(dimethylamino)-2-methylphenyl]acetamide](/img/structure/B5684604.png)
![2-(cyclopropylmethyl)-9-(3-hydroxy-4-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684606.png)
![3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)